4-[1-(Trifluoromethyl)vinyl]benzonitrile
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Overview
Description
4-[1-(Trifluoromethyl)vinyl]benzonitrile is an organic compound with the molecular formula C10H6F3N It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Trifluoromethyl)vinyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with trifluoromethylvinyl ether in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Trifluoromethyl)vinyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The trifluoromethyl and vinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-[1-(Trifluoromethyl)vinyl]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 4-[1-(Trifluoromethyl)vinyl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The nitrile group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but lacks the vinyl group.
3-(Trifluoromethyl)benzonitrile: Similar structure with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)phenylacetonitrile: Contains an additional methylene group between the phenyl and nitrile groups.
Uniqueness
4-[1-(Trifluoromethyl)vinyl]benzonitrile is unique due to the presence of both the trifluoromethyl and vinyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6F3N |
---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
4-(3,3,3-trifluoroprop-1-en-2-yl)benzonitrile |
InChI |
InChI=1S/C10H6F3N/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-5H,1H2 |
InChI Key |
YMCLDFVIIXBKHP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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